molecular formula C18H16ClN3O2S B2910698 ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-49-7

ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2910698
CAS No.: 160424-49-7
M. Wt: 373.86
InChI Key: HGXSSDBXJVNIGT-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate” is a type of ureido/thioureido derivative . These compounds are known for their wide range of biological properties, including anticancer activity . They are currently being considered for designing chemical compounds with a hydrazone moiety in the field of cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves designing a series of novel ureido/thioureido derivatives possessing a hydrazone moiety bearing nitro and chloro substituents . The compounds are synthesized and then characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a urea/thiourea moiety and a hydrazone moiety . The exact structure of “this compound” is not available in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the design and synthesis of a series of novel ureido/thioureido derivatives . The exact chemical reactions for the synthesis of “this compound” are not specified in the retrieved papers.


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) . The exact physical and chemical properties of “this compound” are not available in the retrieved papers.

Future Directions

The future directions for these compounds involve their potential use in developing future hepatocellular carcinoma chemotherapy drugs . The current work presented compound 4c as a potential lead compound in this regard .

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSSDBXJVNIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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